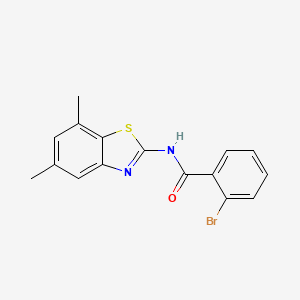

2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

2-Bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a benzamide moiety substituted with a bromine atom at the ortho position of the benzene ring. The benzothiazole core is further modified with methyl groups at the 5- and 7-positions, enhancing steric and electronic properties. This compound belongs to a broader class of benzothiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The bromine substituent likely influences its reactivity and binding affinity, while the methyl groups may improve metabolic stability .

Properties

IUPAC Name |

2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUUOXWISWWEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-5,7-dimethylbenzothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides.

Oxidation Reactions: Formation of benzothiazole oxides.

Reduction Reactions: Formation of benzothiazole amines.

Scientific Research Applications

2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]

- Structural Differences :

- Bromine’s larger atomic radius in the target compound may further distort crystal packing.

2-Chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide

- Structural Modifications :

4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

- The cyano group increases electrophilicity compared to bromine.

Thermal and Optical Behavior

- 2-BTBA and 2-BTFBA exhibit nonlinear optical (NLO) activity due to π-conjugation and dipole alignment, with fluorine enhancing thermal stability (melting points >200°C) . Bromine’s polarizability in the target compound may further improve NLO coefficients.

Biological Activity

2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Amidation : The brominated benzothiazole is reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that benzamide derivatives showed promising larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

Enzyme Inhibition

The mechanism of action often involves enzyme inhibition. The benzothiazole moiety can bind to active sites on enzymes, potentially disrupting their function. This has implications for designing inhibitors for enzymes involved in cancer progression and microbial resistance .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may inhibit enzymes critical for cellular processes by occupying their active sites.

- Signal Transduction Interference : It can modulate protein-protein interactions and affect signaling pathways associated with cell growth and apoptosis.

Study on Larvicidal Activity

A study assessed the larvicidal effects of various benzamide derivatives, including those structurally related to this compound. Results showed that at a concentration of 10 mg/L, certain compounds achieved up to 100% larvicidal activity against mosquito larvae .

| Compound | Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|---|

| This compound | 10 | 100 |

| Other Benzamide Derivative | 10 | Varies |

Anticancer Studies

In another investigation focusing on anticancer properties, several compounds were tested against various cancer cell lines. The findings indicated that some derivatives exhibited IC50 values below 10 µM against breast cancer cells, showcasing their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.